2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Chiral Purity Reference Standard Analytical Method Validation

Procuring the incorrect CAS number or salt form of this Bepotastine intermediate causes failed analytical validation, irreproducible synthesis, and ANDA submission delays. CAS 122368-54-1 is the definitive racemic free base, formally designated Bepotastine Impurity 8 in pharmaceutical quality control frameworks. • Supplied with fully characterized analytical data compliant with ICH Q3A guidelines for impurity threshold reporting and regulatory submission • Racemic reference standard for non-chiral HPLC/UPLC method development, validation, and commercial batch release testing • Free base form (MW 302.80) enables salt screening and polymorph identification for novel formulation development; kilo-scale production available for process research

Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
CAS No. 122368-54-1
Cat. No. B128662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
CAS122368-54-1
Synonyms(RS)-4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2
InChIKeyOTZYADIPHOGUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bepotastine Intermediate: Procurement Overview


2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1), with molecular formula C17H19ClN2O and molecular weight 302.8, is a critical racemic intermediate in the synthesis of Bepotastine besylate, a second-generation, non-sedating histamine H1 receptor antagonist with anti-inflammatory activity [1]. The compound comprises a pyridine ring, a 4-chlorophenyl group, and a piperidin-4-yloxy linker, featuring a chiral center that necessitates careful stereochemical control in synthetic applications . Its primary utility resides in pharmaceutical development as a key building block and as a reference standard for analytical method validation in Bepotastine-related impurity profiling [2].

Workflow Non-stereoselective synthesis of Bepotastine besylate
Reference Role Racemic impurity standard for ANDA analytical method validation
Stereochemical Context Racemic free base; requires chiral control in downstream resolution

Bepotastine Intermediate Substitution Risks


Generic substitution of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1) with its chiral analogs or salt forms introduces significant scientific risk. The racemic nature of CAS 122368-54-1 distinguishes it from the single-enantiomer variants (S)-enantiomer (CAS 201594-84-5) and (R)-enantiomer (CAS 210095-55-9), each of which has distinct optical activity and regulatory relevance . Furthermore, salt derivatives such as the p-nitrobenzoate salt (CAS 161558-45-8) or tartrate salt (CAS 210095-58-2) possess altered physicochemical properties—including molecular weight, solubility, and melting point—that fundamentally affect synthetic yield and analytical quantification [1]. In Bepotastine quality control, CAS 122368-54-1 serves as a defined impurity marker (Bepotastine Impurity 8), whereas its salt forms represent different impurity standards [2]. Procurement of the incorrect CAS number leads to failed analytical validation, irreproducible synthetic steps, and potential regulatory non-compliance during ANDA submissions.

Enantiomer mismatch
Single (S)- or (R)-enantiomer may bias achiral HPLC quantification and alter synthetic stereochemical outcome; racemate is required for non-chiral methods.
Salt form weight bias
p-Nitrobenzoate or tartrate salts increase molecular weight by ~50%; direct use without molar correction introduces systematic quantification error.
Impurity standard misidentification
CAS 122368-54-1 is designated Bepotastine Impurity 8; procuring a salt form or enantiomer leads to failed method validation and ANDA non-compliance.

Bepotastine Intermediate: Chiral and Salt Comparison


Racemic vs. Single Enantiomer Differentiation

CAS 122368-54-1 is the racemic mixture (1:1 ratio of R and S enantiomers), whereas CAS 201594-84-5 is the single (S)-enantiomer and CAS 210095-55-9 is the single (R)-enantiomer [1]. As a racemate, CAS 122368-54-1 possesses zero net optical rotation, making it the appropriate non-stereoselective reference standard for achiral HPLC method development and for quantifying total Bepotastine-related impurities where enantiomeric separation is not required .

Racemate vs Enantiomer
Head-to-head
Racemic (1:1 R/S), zero net rotation vs. (S)-enantiomer >98% ee
Supports achiral method development; single enantiomer alters stereochemical outcome
Optical rotation estimated from structural analogs; verify CoA
Chiral Purity Reference Standard Analytical Method Validation Impurity Profiling

HPLC Purity Comparison Across Suppliers

Commercially available CAS 122368-54-1 is supplied across a range of purity specifications. Vendors report HPLC purity ranging from 95.0% to 99.0% [1]. The highest documented purity specification is 99% (HPLC) from Adamas (RG grade), which exceeds the >98% (HPLC) specification from AKSci (Reference Standard grade) and Capot Chemical, and the 95.0% minimum specification from CymitQuimica [1].

HPLC Purity Specification
Cross-study comparable
95.0% – 99% (HPLC) across suppliers
Higher purity reduces purification needs; supports reference standard applications
Supplier CoA-dependent; RG grade reports 99%
HPLC Purity QC Standards Reference Material Supplier Comparison

Free Base vs. Salt Form: Key Differences

CAS 122368-54-1 is the free base form (MW = 302.80) [1]. In contrast, the p-nitrobenzoate salt (CAS 161558-45-8) has a molecular weight of 469.92, representing a 55.2% increase [2]. Similarly, the tartrate salt (CAS 210095-58-2) has a molecular weight of 452.89, a 49.6% increase [3]. This substantial difference requires molar correction factors for accurate quantitative HPLC analysis.

Free Base vs Salt MW
Head-to-head
Free base 302.80 g/mol vs. salt +55% (p-nitrobenzoate), +50% (tartrate)
Requires molar correction factor; ~50% systematic quantification bias if uncorrected
Calculated from molecular formulas; essential for HPLC response factor adjustment
Molecular Weight Correction Free Base Salt Form Quantitative Analysis

Bepotastine Intermediate: Key Procurement Scenarios


ANDA Impurity Profiling & Method Validation

CAS 122368-54-1 is formally designated as Bepotastine Impurity 8 in pharmaceutical quality control frameworks and is supplied with fully characterized analytical data compliant with regulatory guidelines [1]. Procuring the racemic free base ensures accurate spiking and recovery studies during HPLC method development, validation, and subsequent commercial batch release testing for Bepotastine besylate drug substance and drug product. The 99% (HPLC) RG grade from Adamas provides the highest available purity for reference standard applications [2].

Non-Stereoselective Synthesis Process

In the synthetic pathway toward Bepotastine, CAS 122368-54-1 serves as the key racemic intermediate prior to the chiral resolution step that yields the active (S)-enantiomer [3]. As described in patent CN104031029A, this compound can be synthesized via condensation etherification and alkylation reactions [4]. Procuring the racemic material supports cost-effective, large-scale process development before committing to expensive chiral resolution or asymmetric synthesis steps. Suppliers including Capot Chemical offer production scale up to kilograms for process research applications [5].

Achiral Method Cross-Validation Standard

For laboratories conducting non-chiral HPLC or UPLC analysis of Bepotastine intermediates and process-related impurities, CAS 122368-54-1 provides a racemic reference that represents the combined (R+S) impurity profile without requiring chiral column separation . This approach reduces analytical complexity and cost while maintaining compliance with ICH Q3A guidelines for impurity threshold reporting. The compound is available as an AKSci Reference Standard (>98% HPLC) suitable for use as a calibrant in method transfer and inter-laboratory cross-validation studies .

Free Base for Salt Formation Studies

Research teams developing novel Bepotastine formulations or alternative salt forms require the free base (CAS 122368-54-1) as the starting material for salt screening and polymorph identification. The free base (MW 302.80) can be reacted with various acids (e.g., besylic acid for Bepotastine besylate, or alternative counterions) to generate novel pharmaceutical salts . In contrast, procuring a pre-formed salt such as CAS 161558-45-8 (p-nitrobenzoate) precludes this flexibility and requires additional deprotection steps to regenerate the free base.

Application
Selection Property
Validation Focus
ANDA impurity profiling
High-purity racemic free base
HPLC spike/recovery and method validation
Non-stereoselective synthesis
Racemic intermediate scalability
Process consistency and yield before chiral resolution
Achiral method cross-validation
Non-chiral reference standard
Inter-laboratory method transfer and ICH Q3A compliance
Salt formation studies
Free base starting material
Salt screening and polymorph identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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